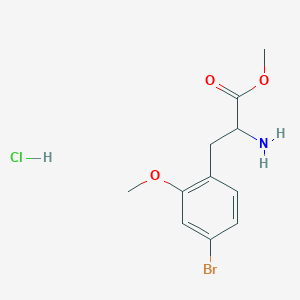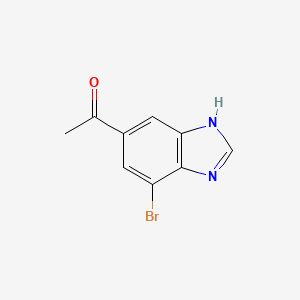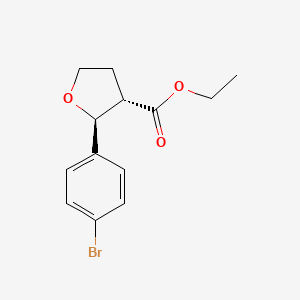
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring.
Esterification: The final step involves the esterification of the tetrahydrofuran ring with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activities and reactivity.
(2S,3S)-Methyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(2S,3S)-Ethyl 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylate: Substitution of the bromine atom with chlorine can alter the compound’s reactivity and interactions.
Uniqueness
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H15BrO3 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
ethyl (2S,3S)-2-(4-bromophenyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-13(15)11-7-8-17-12(11)9-3-5-10(14)6-4-9/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
UPIZWDHJWOFNHA-NWDGAFQWSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CCO[C@@H]1C2=CC=C(C=C2)Br |
Kanonische SMILES |
CCOC(=O)C1CCOC1C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


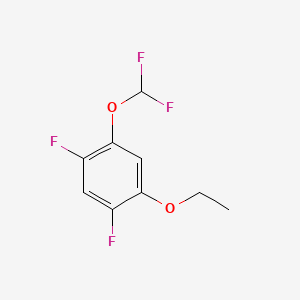

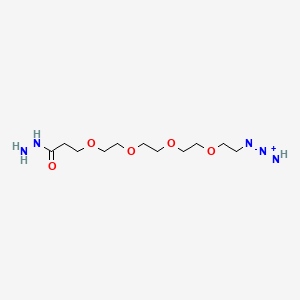
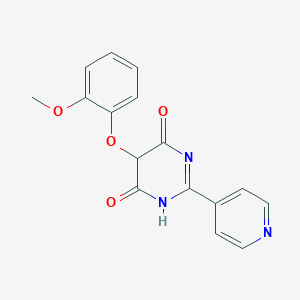
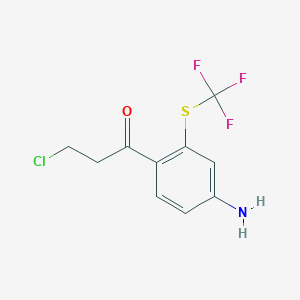
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)



